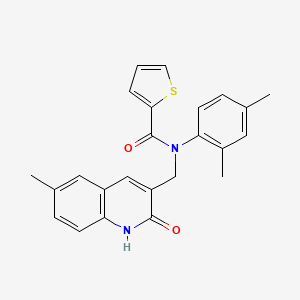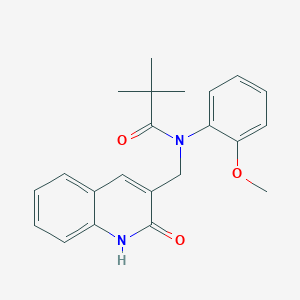
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide, also known as HQP-1351, is a novel small-molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of bacterial infections. HQP-1351 belongs to a class of compounds called pivaloyl esters, which have been shown to be effective against a wide range of bacterial pathogens.
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves the inhibition of bacterial DNA gyrase, an essential enzyme that is involved in the replication and transcription of bacterial DNA. By targeting this enzyme, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide disrupts the normal functioning of the bacterial cell, leading to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. The compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide is its broad-spectrum activity against a wide range of bacterial pathogens, including those that are resistant to multiple antibiotics. However, the compound is still in the early stages of development, and further studies are needed to determine its safety and efficacy in humans.
未来方向
There are several potential directions for future research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide. One area of interest is the development of combination therapies that include N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide and other antibiotics to enhance its efficacy against resistant bacterial strains. Another area of research is the development of new formulations of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide that can be administered in different ways, such as inhalation or topical application, to target specific types of infections. Finally, further studies are needed to determine the safety and efficacy of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide in humans, and to establish its role in the treatment of bacterial infections.
合成方法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide involves several steps, including the preparation of the starting materials, the formation of the pivaloyl ester, and the coupling of the quinoline and phenyl groups. The final product is obtained through a series of purification and characterization steps.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)pivalamide has been extensively studied in preclinical models and has shown promising results in the treatment of a variety of bacterial infections, including those caused by multidrug-resistant pathogens. The compound has been shown to have potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii, as well as Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)21(26)24(18-11-7-8-12-19(18)27-4)14-16-13-15-9-5-6-10-17(15)23-20(16)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAUIIKOVMKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,2-dimethyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

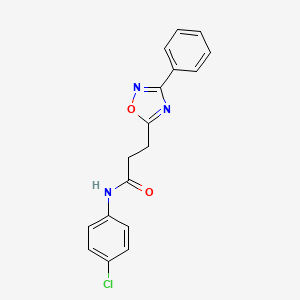
![(Z)-4-((2-(2,7-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7693897.png)
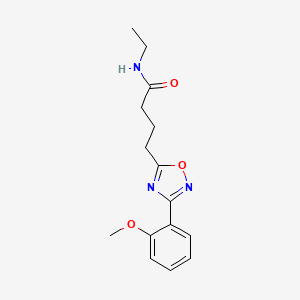
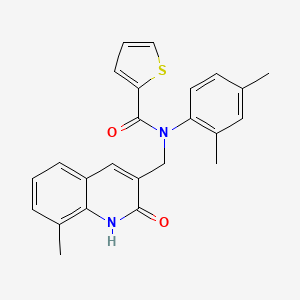
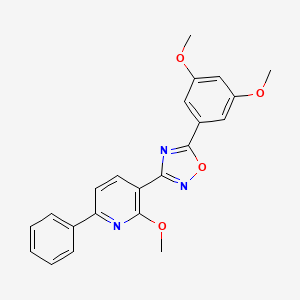
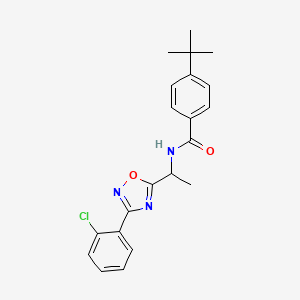
![2-[4-(Butylsulfamoyl)phenoxy]acetamide](/img/structure/B7693932.png)


![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7693958.png)
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7693963.png)


